4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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Overview
Description
4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Functional group modifications: Various functional groups, such as the oxo and carbonitrile groups, are introduced through specific reactions like oxidation and cyanation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
5-(4-Piperazin-1-yl)-2-aryloxazoles: Studied for their anticancer properties.
Uniqueness
4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c21-15-17-18(26)22-19(23-20(17)9-5-2-6-10-20)25-13-11-24(12-14-25)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCNJYZYTZVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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